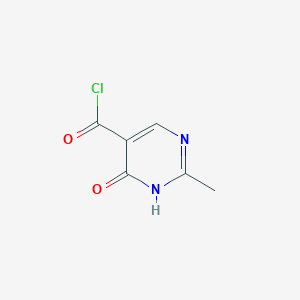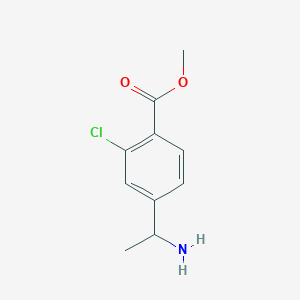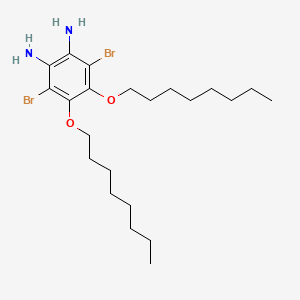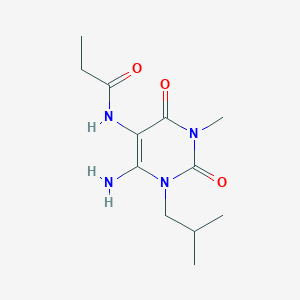
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes an amino group, an isobutyl group, and a propionamide group attached to a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide typically involves multiple steps. One common method includes the initial formation of the tetrahydropyrimidine ring, followed by the introduction of the isobutyl and amino groups. The final step involves the attachment of the propionamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance the production rate and reduce costs. The use of high-throughput screening can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production .
化学反応の分析
Types of Reactions
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
科学的研究の応用
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用機序
The mechanism of action of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
類似化合物との比較
Similar Compounds
Some compounds similar to N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionamide include:
- N-(6-Amino-1-isobutyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-isobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an isobutyl group and a propionamide group attached to the tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C12H20N4O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]propanamide |
InChI |
InChI=1S/C12H20N4O3/c1-5-8(17)14-9-10(13)16(6-7(2)3)12(19)15(4)11(9)18/h7H,5-6,13H2,1-4H3,(H,14,17) |
InChIキー |
LISPGJUEFOFQTG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C(N(C(=O)N(C1=O)C)CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


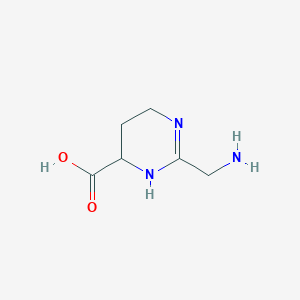
![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
![8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13113781.png)
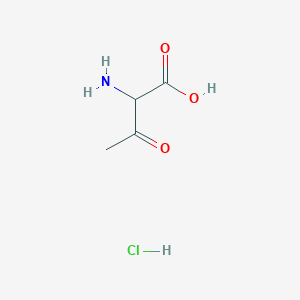
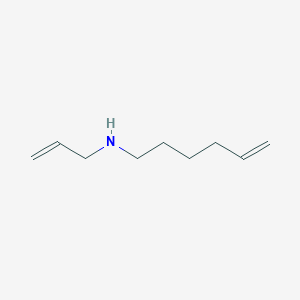
![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)

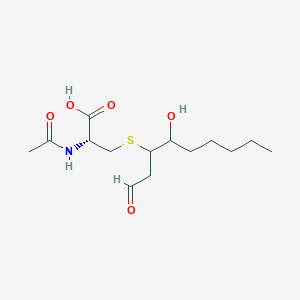
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

